![molecular formula C12H14N2 B2775256 N-(propan-2-yl)quinolin-3-amine CAS No. 78641-29-9](/img/structure/B2775256.png)
N-(propan-2-yl)quinolin-3-amine
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Overview
Description
“N-(propan-2-yl)quinolin-3-amine” is a chemical compound with the molecular formula C12H14N2 . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “N-(propan-2-yl)quinolin-3-amine”, has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “N-(propan-2-yl)quinolin-3-amine” consists of a quinoline ring attached to a propan-2-yl group via a nitrogen atom . Quinoline is a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including “N-(propan-2-yl)quinolin-3-amine”, can undergo various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Scientific Research Applications
- Research : Inspired by marine sponge-derived alkaloid aaptamine, researchers synthesized analogs of 3-(phenethylamino)demethyl(oxy)aaptamine. Among these, the N-(2-arylethyl)quinolin-3-amine skeleton exhibited promising anti-mycobacterial activity .
- Applications : Researchers have explored synthetic routes to quinolin-2-ones and related derivatives. These compounds find applications in medicinal chemistry and industrial processes .
- Innovation : A novel approach involves visible light-mediated synthesis of quinolin-2(1H)-ones from quinoline-N-oxides. This reagent-free method provides access to this important class of compounds .
Anti-Mycobacterial Activity
Quinoline Synthesis and Medicinal Chemistry
Photocatalytic Synthesis of Quinolin-2(1H)-ones
Future Directions
Quinoline and its derivatives, including “N-(propan-2-yl)quinolin-3-amine”, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of novel synthesis protocols and the exploration of their biological and pharmaceutical activities are promising future directions .
Mechanism of Action
Target of Action
N-(propan-2-yl)quinolin-3-amine is a compound that has been studied for its potential therapeutic applications. It has been found to have activity against non-small cell lung cancer cell line, A549 . The primary targets of this compound are likely to be proteins in the PI3K/AKT/mTOR pathway , which plays a crucial role in cell proliferation and survival.
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their functionMolecular docking studies have shown that n-(propan-2-yl)quinolin-3-amine has a lower binding energy with the proteins in the pi3k/akt/mtor pathway , suggesting a strong interaction.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key signaling pathway that plays a role in multiple cellular processes, including cell growth, proliferation, and survival. By interacting with proteins in this pathway, N-(propan-2-yl)quinolin-3-amine could potentially affect these processes, leading to downstream effects such as inhibition of cell proliferation .
Pharmacokinetics
It is predicted to satisfy the adme profile , suggesting that it has suitable properties for bioavailability
Result of Action
The molecular and cellular effects of N-(propan-2-yl)quinolin-3-amine’s action are likely to be related to its interaction with the PI3K/AKT/mTOR pathway. By binding to proteins in this pathway, the compound could potentially inhibit cell proliferation, which could be beneficial in the treatment of conditions like cancer .
properties
IUPAC Name |
N-propan-2-ylquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)14-11-7-10-5-3-4-6-12(10)13-8-11/h3-9,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIQJPNURFLZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)quinolin-3-amine |
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